molecular formula C9H14N2OS B2455074 4-[(2-Methyl-1,3-thiazol-4-yl)methyl]morpholine CAS No. 17386-19-5

4-[(2-Methyl-1,3-thiazol-4-yl)methyl]morpholine

Cat. No. B2455074
CAS RN: 17386-19-5
M. Wt: 198.28
InChI Key: CDOSGNCKLTWOGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[(2-Methyl-1,3-thiazol-4-yl)methyl]morpholine” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom . Thiazoles are aromatic and have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities .


Molecular Structure Analysis

Thiazoles are planar and characterized by significant pi-electron delocalization, contributing to their aromaticity . The aromaticity is estimated by the chemical shift of the ring proton, and the calculated pi-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Future Directions

The future research directions could involve exploring the synthesis methods, chemical reactions, and potential applications of “4-[(2-Methyl-1,3-thiazol-4-yl)methyl]morpholine”. Given the wide range of applications of thiazoles, this compound could have potential uses in various fields such as pharmaceuticals, agrochemicals, and industrial applications .

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit a broad spectrum of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These diverse activities suggest that thiazole derivatives may interact with a variety of molecular targets.

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to different biological effects . For example, some thiazole derivatives have been found to inhibit certain enzymes, leading to their analgesic and anti-inflammatory activities . Others may interact with DNA and proteins, leading to their antitumor and cytotoxic effects .

Biochemical Pathways

For instance, they can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Pharmacokinetics

Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties may influence the compound’s bioavailability and pharmacokinetics.

Result of Action

Thiazole derivatives have been found to exhibit a broad spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The action of 4-[(2-Methyl-1,3-thiazol-4-yl)methyl]morpholine may be influenced by various environmental factors. For instance, the compound’s solubility in different solvents may affect its distribution and bioavailability . Additionally, the compound’s stability may be influenced by factors such as temperature and pH.

properties

IUPAC Name

4-[(2-methyl-1,3-thiazol-4-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS/c1-8-10-9(7-13-8)6-11-2-4-12-5-3-11/h7H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOSGNCKLTWOGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Methyl-1,3-thiazol-4-yl)methyl]morpholine

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